molecular formula C12H14N2O2S2 B073488 Bensuldazic Acid CAS No. 1219-77-8

Bensuldazic Acid

Cat. No. B073488
CAS RN: 1219-77-8
M. Wt: 282.4 g/mol
InChI Key: TUMWSYRTKGBCAG-UHFFFAOYSA-N
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Description

Bensuldazic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as agriculture, pharmaceuticals, and material sciences. This compound is known for its unique properties that make it an ideal candidate for research and development purposes.

Scientific Research Applications

1. Agricultural Chemistry and Crop Protection

Field:

Agricultural chemistry and crop protection.

Summary:

Bensuldazic Acid, with the molecular formula

C12H14N2O2S2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}_{2}C12​H14​N2​O2​S2​

, is a compound that has shown promise in protecting crops from pests and diseases. It acts as a fungicide and has been studied for its efficacy in preventing fungal infections in various crops.

Methods of Application:

Researchers typically apply Bensuldazic Acid as a foliar spray or seed treatment. The compound is absorbed by the plant and provides systemic protection against fungal pathogens. Specific application rates and timing depend on the crop type and the target pathogen.

Results and Outcomes:

Studies have demonstrated that Bensuldazic Acid effectively controls fungal diseases such as powdery mildew, rust, and leaf spot. Quantitative data shows reduced disease incidence and improved crop yield when treated with Bensuldazic Acid .

3. Analytical Chemistry and Sensor Development

Field:

Analytical chemistry.

Summary:

Bensuldazic Acid’s boronic acid moiety enables its use in sensor development. Boronic acids exhibit specific interactions with diols, making them suitable for detecting sugars, alcohols, and other analytes.

Methods of Application:

Researchers immobilize Bensuldazic Acid on sensor surfaces (e.g., electrodes or nanoparticles). When the sensor comes into contact with a target analyte, the boronic acid group forms reversible complexes with diols, leading to measurable changes in electrical conductivity or fluorescence.

Results and Outcomes:

Bensuldazic Acid-based sensors have been applied in glucose monitoring, environmental pollutant detection, and biomedical diagnostics. These sensors offer high sensitivity and selectivity, making them valuable tools in analytical chemistry .

properties

IUPAC Name

2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c15-11(16)7-13-8-14(12(17)18-9-13)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMWSYRTKGBCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CSC(=S)N1CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153435
Record name Bensuldazic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bensuldazic Acid

CAS RN

1219-77-8
Record name Ujothion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bensuldazic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bensuldazic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENSULDAZIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8L0T98P0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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